1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with a suitable cyclobutane derivative in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(2,4-Dichlorophenyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar phenyl ring structure.
1-(2,4-Dichlorophenyl)-2-hydroxyethanone: A related compound with a ketone group instead of a carboxylic acid.
Uniqueness: 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
Molecular Formula |
C11H10Cl2O3 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |
InChI Key |
RUJIFSLJKXKBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
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